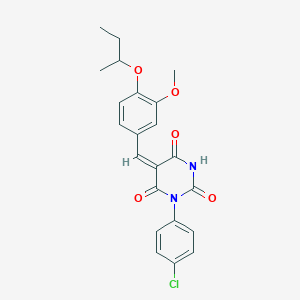

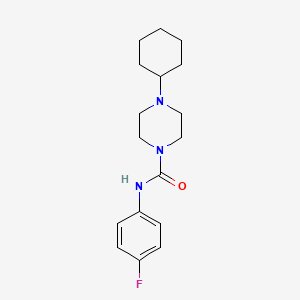

![molecular formula C19H25N5O B5501125 N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)

N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, often aiming to enhance specific molecular features such as selectivity or potency. For instance, the design and synthesis of molecules like MGCD0103 have been detailed, highlighting the processes involved in creating molecules with specific inhibitory actions against certain biological targets (Zhou et al., 2008). While not directly related to our target molecule, these studies provide insight into the methodologies that could be applied to synthesize complex molecules, including various carboxamide derivatives.

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the behavior and reactivity of chemical compounds. Techniques such as X-ray diffraction, NMR, and FTIR spectroscopy are commonly employed to elucidate the structure of compounds, providing detailed information on molecular geometry, electronic structure, and intermolecular interactions. Research on similar compounds has revealed the importance of these techniques in confirming the molecular structure post-synthesis, as seen in studies by Moreno-Fuquen et al. (2021), who reported on the structure and properties of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Chemical reactions and properties of carboxamide derivatives and related compounds are diverse, encompassing a range of reactivities and interactions. Studies often focus on reactions such as cyclization, nucleophilic substitution, and amide bond formation, which are critical in synthesizing these molecules. For example, the synthesis and characterization of N-alkyl-4-chloro-2-pyridine carboxamides highlight the reactivity of such compounds and their potential for further functionalization (Pan Qing-cai, 2011).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are directly related to its molecular structure. These properties are essential for predicting the behavior of compounds under different conditions and for their application in various fields. The synthesis, crystal structure, and DFT study of compounds like N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide provide valuable insights into the physical characteristics of these molecules (Zhou et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is crucial for the application and manipulation of compounds. The study of N-alkyl-4-chloro-2-pyridine carboxamides and similar molecules sheds light on their chemical behavior, providing a foundation for further research and development (Pan Qing-cai, 2011).

Applications De Recherche Scientifique

Histone Deacetylase Inhibition and Anticancer Activity

One significant application of compounds structurally similar to N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide is as histone deacetylase (HDAC) inhibitors. For instance, MGCD0103, a related compound, has been shown to selectively inhibit HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis. This compound demonstrates significant antitumor activity and has entered clinical trials, highlighting its promise as an anticancer drug (Zhou et al., 2008).

Antidepressant and Nootropic Activity

Another application in scientific research for similar compounds is their potential use as antidepressants and nootropics. A study on N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, structurally related to the query compound, exhibited significant antidepressant activity. Specific substitutions on the aryl ring were found to enhance this activity, suggesting a potential pathway for developing new CNS active agents for therapeutic use (Thomas et al., 2016).

DNA Binding and Gene Expression Control

Compounds like N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide have also been studied for their ability to bind to specific DNA sequences. For example, designed peptides with similar structures have been shown to bind specifically to certain DNA sequences, affecting gene expression control. These findings are crucial for understanding the mechanisms of gene regulation and for the development of new therapeutic strategies (Wade et al., 1992).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives structurally akin to the query compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These activities are vital in the context of cancer research, as they can lead to the development of new anticancer drugs. The study found that specific compounds efficiently blocked blood vessel formation in vivo and exhibited potent DNA cleavage activities, making them promising candidates for anticancer therapy (Kambappa et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-14(2)18-21-10-16(11-22-18)13-24-8-6-15(12-24)9-23-19(25)17-5-3-4-7-20-17/h3-5,7,10-11,14-15H,6,8-9,12-13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKWQQGCUPRJPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)CN2CCC(C2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[(2-Isopropylpyrimidin-5-YL)methyl]pyrrolidin-3-YL}methyl)pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

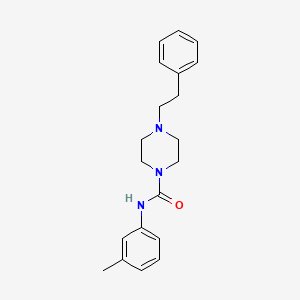

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

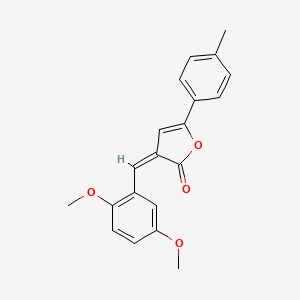

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

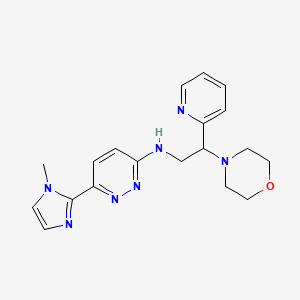

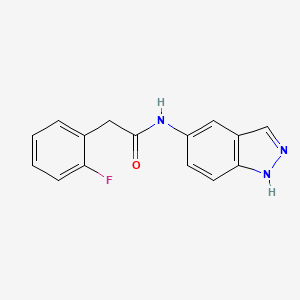

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)